Plasma Esterase Resistance: tert-Butyl Carbonate vs. Ethyl Carbonate—A 73-Fold Stability Advantage in Human Plasma
The tert-butyl carbonate ester linkage confers profound resistance to plasma-esterase-catalyzed hydrolysis relative to less sterically hindered alkyl carbonates. In a direct model-system comparison using phenyl carbonate esters, the tert-butyl derivative (compound 2) exhibited a half-life of 82 ± 7.4 min in 80% human plasma at 37 °C, whereas the ethyl carbonate analog (compound 1) was hydrolyzed with a half-life of only 1.13 ± 0.10 min under identical conditions, a 73-fold difference [1]. Remarkably, the stability order reverses in aqueous buffer (pH 7.40): the tert-butyl carbonate is the less stable species (t½ = 31 ± 0.6 min) compared to the ethyl carbonate (t½ = 7.9 × 10³ min), underscoring that the t-butyl group's unique value lies specifically in biological media where steric shielding impedes enzymatic access [1]. This class-level inference applies directly to 4-aminophenyl tert-butyl carbonate vs. 4-aminophenyl ethyl carbonate, as the phenyl ring substitution pattern (4-NH₂ vs. H) is not expected to alter the fundamental steric discrimination by esterases.
| Evidence Dimension | Half-life (t½) in 80% human plasma at 37 °C, pH 7.4 |
|---|---|
| Target Compound Data | t½ = 82 ± 7.4 min (tert-butyl phenyl carbonate, compound 2 in Molecules 2007 Table 2) |
| Comparator Or Baseline | t½ = 1.13 ± 0.10 min (ethyl phenyl carbonate, compound 1 in Molecules 2007 Table 2) |
| Quantified Difference | 73-fold longer plasma half-life for the tert-butyl derivative; stability order reversed from buffer to plasma |
| Conditions | 80% human plasma in 0.067 M phosphate buffer, pH 7.40, 37 °C; pseudo-first-order kinetics monitored over 8 h |
Why This Matters
For procurement in prodrug programs, the tert-butyl carbonate provides a plasma-stable prodrug anchor that resists premature enzymatic activation, whereas ethyl or methyl carbonates would undergo near-instantaneous cleavage in circulation.
- [1] Larsen, C.S.; Østergaard, J.; Larsen, S.W. et al. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. Molecules 2007, 12(10), 2380–2395. doi:10.3390/12102380. Table 2. View Source
